![molecular formula C25H24N2O4 B281944 2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B281944.png)
2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid, also known as N-(1-naphthyl)-N'-(3-phenylpropyl)-cyclohexane-1,2-dicarboximide (NPC), is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of NPC is not fully understood, but it is believed to involve the modulation of multiple signaling pathways, including the Nrf2/ARE pathway, the NF-κB pathway, and the PI3K/Akt pathway. NPC has been shown to increase the expression of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and inhibit the activity of enzymes involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
NPC has been shown to have a range of biochemical and physiological effects, including the induction of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the inhibition of cancer cell proliferation. It has also been shown to improve cognitive function and to protect against oxidative stress and excitotoxicity in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NPC is its potential as a neuroprotective agent, which could be useful in the development of treatments for neurodegenerative diseases. Another advantage is its anti-inflammatory and anti-cancer properties, which could be useful in the development of treatments for inflammatory diseases and cancer. A limitation of NPC is its relatively low solubility in water, which could make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on NPC. One direction is the development of more efficient synthesis methods for NPC, which could make it more accessible for research purposes. Another direction is the investigation of NPC's potential as a therapeutic agent for neurodegenerative diseases, inflammatory diseases, and cancer. Further studies are also needed to elucidate the mechanism of action of NPC and to identify potential side effects and toxicity. Finally, the development of more water-soluble derivatives of NPC could help to overcome some of the limitations of the compound for lab experiments.
Synthesemethoden
NPC is synthesized through a multi-step process involving the reaction of naphthalene-1-carbonyl chloride with 3-phenylpropylamine to yield the intermediate 2-(naphthalen-1-ylcarbamoyl)phenyl)propan-1-amine. This intermediate is then reacted with cyclohexanedicarboxylic anhydride to yield NPC.
Wissenschaftliche Forschungsanwendungen
NPC has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. NPC has also been shown to have anti-inflammatory effects and to inhibit the proliferation of cancer cells.
Eigenschaften
Molekularformel |
C25H24N2O4 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-[[2-(naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24N2O4/c28-23(18-11-3-4-12-19(18)25(30)31)27-22-14-6-5-13-20(22)24(29)26-21-15-7-9-16-8-1-2-10-17(16)21/h1-2,5-10,13-15,18-19H,3-4,11-12H2,(H,26,29)(H,27,28)(H,30,31) |
InChI-Schlüssel |
ZCDOVYQSBJXHAL-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43)C(=O)O |
Kanonische SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
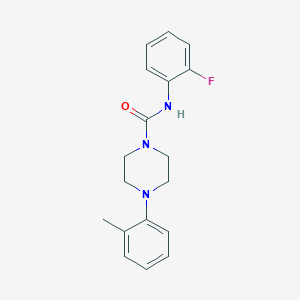
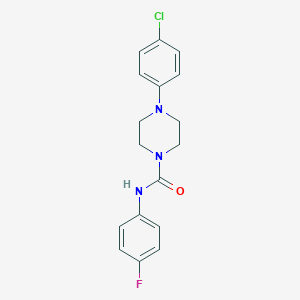

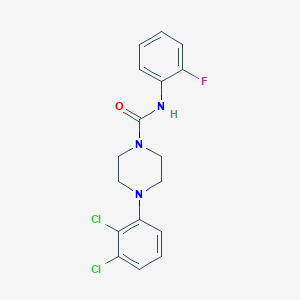
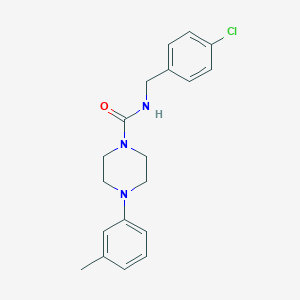
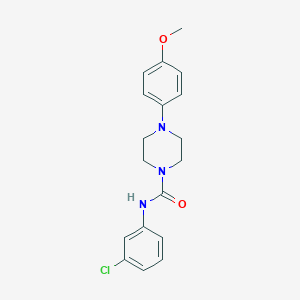
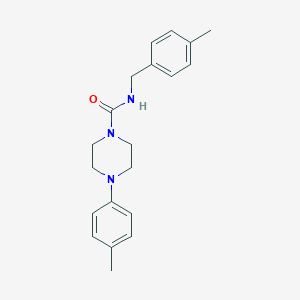

![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)